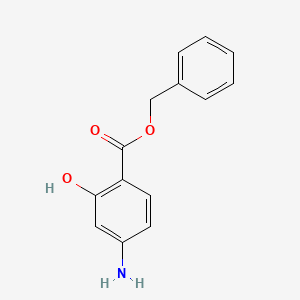
Benzyl 4-amino-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a benzyl group, and the aromatic ring is substituted with an amino group at the 4-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-Amino-2-hydroxy-benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
Benzyl 4-amino-2-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base
Major Products
Oxidation: Nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid esters
科学的研究の応用
Medicinal Chemistry
Benzyl 4-amino-2-hydroxybenzoate exhibits significant therapeutic potential, particularly as a local anesthetic and analgesic agent. It is structurally related to other benzoate derivatives that have been studied for their pharmacological properties.
Case Study: Local Anesthetic Properties
Research has indicated that derivatives of 4-amino-2-hydroxybenzoic acid, including this compound, can act as effective local anesthetics. These compounds were shown to inhibit nerve conduction by blocking sodium channels, which is crucial for pain transmission. The efficacy of these compounds was evaluated in animal models, demonstrating promising results comparable to established local anesthetics like lidocaine .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic organic chemistry.
Synthesis of Hydroxybenzoic Acid Derivatives
A notable application is in the synthesis of hydroxybenzoic acid derivatives through esterification reactions. For instance, benzyl chloride can react with hydroxybenzoic acid to form benzyl esters, which can subsequently be converted into this compound via amination processes .
Table 1: Summary of Synthetic Pathways Involving this compound
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Esterification | Benzyl chloride + Hydroxybenzoic acid | Benzyl hydroxybenzoates | Reflux in ethanol |
| Amination | Benzyl hydroxybenzoates + Amine | This compound | Catalytic conditions |
| Reduction | Nitro derivatives | Amino derivatives | Catalytic hydrogenation |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial Activity
In a study published in the Journal of Antimicrobial Agents, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This positions it as a potential candidate for developing new antimicrobial agents.
Applications in Materials Science
Beyond its biological applications, this compound has found utility in materials science, particularly in the development of polymers and coatings.
Polymerization Studies
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. Its functional groups allow for cross-linking reactions that improve the durability of polymeric materials .
作用機序
The mechanism of action of Benzyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar structural features but lacking the amino group and ester functionality.
4-Aminobenzoic acid ethyl ester:
Diethylamino hydroxybenzoyl hexyl benzoate: A stable UVA absorber with a similar benzoyl structure but different substituents.
Uniqueness
Benzyl 4-amino-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
benzyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C14H13NO3/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
InChIキー |
CZAAMPINPSQRLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















